molecular formula C6H14F2N2 B13165127 (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine

Cat. No.: B13165127
M. Wt: 152.19 g/mol
InChI Key: KIZJFTKIMPRKNB-UHFFFAOYSA-N
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Description

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C6H14F2N2 and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of both an amino group and a difluoroethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reductive amination of 4-aminobutan-2-one with 2,2-difluoroethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminobutan-2-yl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of an amino group and a difluoroethyl group in this compound makes it a versatile compound with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, distinguishing it from other similar compounds .

Biological Activity

(4-Aminobutan-2-yl)(2,2-difluoroethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

C6H12F2N2\text{C}_6\text{H}_{12}\text{F}_2\text{N}_2

This structure includes a difluoroethyl group which is known for enhancing lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and cellular targets. Key mechanisms include:

  • Lysosomotropic Properties : Similar to other amine-containing compounds, this compound may exhibit lysosomotropic behavior, leading to accumulation in lysosomes. This property can influence cellular processes such as autophagy and apoptosis .
  • Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity. This could lead to alterations in signaling pathways relevant to various diseases.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of key metabolic processes.
  • Anticancer Effects : The compound has been studied for its ability to induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.
  • Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

Study 1: Lysosomal Expansion Phenotype

A study evaluated the lysosomotropic nature of various amine-containing compounds. It was found that weakly basic amines could induce an expanded lysosomal volume phenotype (ELVP), which is crucial for understanding their pharmacokinetics and potential drug-drug interactions .

Study 2: Anticancer Activity

In vitro tests demonstrated that certain derivatives of difluoroethylamines could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound might share similar anticancer mechanisms.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic viability. Toxicological assessments are essential to evaluate any adverse effects associated with its use.

Properties

Molecular Formula

C6H14F2N2

Molecular Weight

152.19 g/mol

IUPAC Name

3-N-(2,2-difluoroethyl)butane-1,3-diamine

InChI

InChI=1S/C6H14F2N2/c1-5(2-3-9)10-4-6(7)8/h5-6,10H,2-4,9H2,1H3

InChI Key

KIZJFTKIMPRKNB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)NCC(F)F

Origin of Product

United States

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